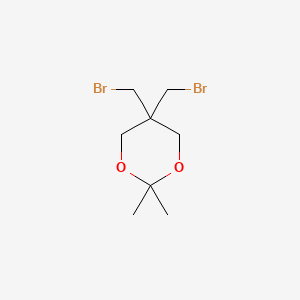
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Cat. No. B1368345
Key on ui cas rn:
43153-20-4
M. Wt: 302 g/mol
InChI Key: CEWDAROJZGKUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08232390B2
Procedure details


Para-toluenesulfonic acid monohydrate (0.1 eq) was added at 0° C. to a 0.2M solution of 2,2-bis(bromomethyl)propane-1,3-diol in acetone/2,2-dimethoxypropane (10:1) and the solution was stirred for 2 h at RT. Filtration over a pad of neutral alumina with EtOAc afforded the title compound as a white solid after evaporation of the solvent in vacuo (quant). 1H NMR (300 MHz, CDCl3, 300 K) δ 3.80 (s, 4H), 3.58 (s, 4H), 1.42 (s, 6H).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
acetone 2,2-dimethoxypropane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
O.[C:2]1(C)[CH:7]=CC(S(O)(=O)=O)=C[CH:3]=1.[Br:13][CH2:14][C:15]([CH2:20][Br:21])([CH2:18][OH:19])[CH2:16][OH:17]>CC(C)=O.COC(OC)(C)C>[Br:13][CH2:14][C:15]1([CH2:20][Br:21])[CH2:18][O:19][C:2]([CH3:7])([CH3:3])[O:17][CH2:16]1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(CO)(CO)CBr
|
|
Name
|
acetone 2,2-dimethoxypropane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C.COC(C)(C)OC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 2 h at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration over a pad of neutral alumina with EtOAc
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
